molecular formula C15H18N2O6 B056747 Bis(maleimidoethoxy)propane CAS No. 118377-62-1

Bis(maleimidoethoxy)propane

Cat. No. B056747
M. Wt: 322.31 g/mol
InChI Key: MAWFYTWZTJWMFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bis(maleimidoethoxy)propane is synthesized from maleic anhydride, p-nitroaniline, formaldehyde, and 2,2-bis(4-hydroxyphenyl)propane. This process involves several reaction steps, leading to intermediates such as N-(4-nitrophenyl)maleimide and N-(4-aminophenyl)maleimide, before finally producing the target compound. The synthesis has been studied and optimized to achieve a yield of approximately 58.8% (Tao, Xu, & Yang, 2011).

Molecular Structure Analysis

The molecular structure of Bis(maleimidoethoxy)propane is characterized by techniques like 1H-NMR, FT-IR, and elemental analysis. These methods confirm the expected chemical structure, featuring maleimide groups attached to a propane backbone. This structure is pivotal for its chemical reactivity and properties in various applications (Tao, Xu, & Yang, 2011).

Chemical Reactions and Properties

Bis(maleimidoethoxy)propane participates in various chemical reactions, primarily due to the reactivity of the maleimide groups. These groups can undergo polymerization and crosslinking reactions, making the compound useful in creating polymers with specific characteristics like high thermal stability and mechanical strength. It's also used in the synthesis of polyimides and other high-performance resins (Jin, Agag, & Ishida, 2010).

Physical Properties Analysis

The physical properties of Bis(maleimidoethoxy)propane, such as its solubility, phase behavior, and thermal properties, are influenced by its molecular structure. The presence of maleimide groups affects its solubility in various solvents and contributes to its thermal stability. This makes it suitable for applications where thermal resistance is crucial (Rao, 1989).

Chemical Properties Analysis

The chemical properties of Bis(maleimidoethoxy)propane, including its reactivity with other compounds and its stability under different conditions, are key to its applications in polymer science. Its ability to form stable bonds with other monomers and polymers, as well as its resistance to chemical degradation, are significant characteristics (Rao, 1989).

Scientific Research Applications

  • Endocrine-Disruptive Effects of Bisphenol A in Aquatic Organisms : Bisphenol A, a compound structurally similar to Bis(maleimidoethoxy)propane, is known for its endocrine-disruptive effects on aquatic organisms. It is mainly used in the production of epoxy resins and polycarbonate plastics and is acutely toxic to these organisms (Kang, Aasi, & Katayama, 2007).

  • Synthesis and Characterization of Benzoxazine Containing Maleimide Groups : This study involves the synthesis of benzoxazine containing maleimide and 2,2-bis(4-hydroxyphenyl)propane groups, demonstrating the chemical versatility and potential applications of maleimide-containing compounds in material science (Yang, 2011).

  • Mechanisms of Bisphenol A Action : Research into the mechanisms of Bisphenol A action, a compound related to Bis(maleimidoethoxy)propane, helps in understanding its impact on human and wildlife health. This study looks at the spectrum of BPA's mechanisms of action, including its impact on reproductive and developmental processes (Wetherill et al., 2007).

  • Bioremediation of Bisphenol A Using Laccase : This study explores the use of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A, again indicating the environmental impact of related compounds and the potential for bioremediation approaches (Chhaya & Gupte, 2013).

  • Synthesis and Characterization of Poly(maleimide-ether) : The preparation of a poly(maleimide-ether) compound demonstrates the potential of maleimide derivatives in polymer chemistry, possibly offering insights into the applications of Bis(maleimidoethoxy)propane in similar contexts (Edge et al., 1992).

properties

IUPAC Name

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propan-2-yloxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-15(2,22-9-7-16-11(18)3-4-12(16)19)23-10-8-17-13(20)5-6-14(17)21/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWFYTWZTJWMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OCCN1C(=O)C=CC1=O)OCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152105
Record name Bis(maleimidoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(maleimidoethoxy)propane

CAS RN

118377-62-1
Record name Bis(maleimidoethoxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(maleimidoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Srinivasachar, DM Neville Jr - Biochemistry, 1989 - ACS Publications
New homo-and heterobifunctional cross-linking reagents have been synthesized. These reagents are based on ortho ester, acetal, and ketal functionalities that undergo acid-catalyzed …
Number of citations: 95 pubs.acs.org
HH Wellhöner, H Bigalke, T Borcholte… - Journal de …, 1990 - europepmc.org
… F(ab')2-transferrin conjugates were made with three different linkers: N-succinimidyl 3-(2-pyridyldithio) propionate, bis-maleimido hexane, and bis-maleimidoethoxy propane. All three …
Number of citations: 2 europepmc.org
DM Neville Jr, J Scharff… - Proceedings of the …, 1992 - National Acad Sciences
We have evaluated the in vivo efficacy of anti-CD3-CRM9, a holo-immunotoxin constructed with a diphtheria toxin binding-site mutant. Eighty percent of established human T-cell …
Number of citations: 81 www.pnas.org
DM Neville Jr, K Srinivasachar, R Stone… - Journal of Biological …, 1989 - Elsevier
… BMEP, bis-maleimidoethoxy propane. … The cleavable conjugate 2 (bis-maleimidoethoxy propane) is 10-50-fold more potent toward target cells than those made with the …
Number of citations: 75 www.sciencedirect.com
TWJ Steele - 2006 - researchgate.net
Synthesis of a dendrimer for a proposed non-viral vector has been taken with the following attributes: an inner polycationic polyethylenimine (PEI) core (to help lyse endosomes by …
Number of citations: 2 www.researchgate.net
SS Deshpande - Enzyme Immunoassays: From Concept to Product …, 1996 - Springer
Preparation of well-defined conjugates during various stages, from hapten immunogen preparation for antibody production to that of tracer or labeling reagents such as enzyme-antigen …
Number of citations: 2 link.springer.com
CRNAP CROSS-LINKING - Chemistry of Protein Conjugation and …, 1991 - books.google.com
The general approach for the labeling of proteins with small organic molecules involves the synthesis of a chemically reactive analog of the desired structure followed by reaction with …
Number of citations: 0 books.google.com
K Chen, JF Glockner, PD Morse, HM Swartz - Biochemistry, 1989 - ACS Publications
Materials and Methods Cells. Mouse thymus-bone marrow(TB) cells were ob-tained from Professor P. Wong of the Universityof Illinois, cloned from a single cell, and prepared as …
Number of citations: 119 pubs.acs.org
RW Baldwin, VS Byers - Biomodulation: A New …, 1992 - Academic Press New York
Number of citations: 1

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